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molecular formula C10H10O2 B3190694 4-Vinylphenylacetic acid CAS No. 46122-65-0

4-Vinylphenylacetic acid

Cat. No. B3190694
M. Wt: 162.18 g/mol
InChI Key: CYOAEBLVGSUAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05558978

Procedure details

5.3 g (220 mmol) of magnesium turnings are mixed with 150 ml of diethyl ether under an inert nitrogen atmosphere in a 250 ml three-neck round-bottom flask. 30.5 g (200 mmol) of vinylbenzyl chloride are then added, and the mixture is refluxed for 1 hour. CO2 is then passed into the suspension, cooled to 5° C., until no exothermicity can be detected with the aid of a thermometer (about 9 g). The mixture is then poured into 400 ml of 1N hydrochloric acid and extracted twice with ether. The combined ether phases are then washed with 500 ml of water, dried over magnesium sulfate and evaporated. The resultant oil is recrystallized from a mixture of 50 ml of toluene and 150 ml of n-hexane, giving 7.1 g (22% of theory) of 4-vinylphenylacetic acid as a white powder of melting point 94° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH:2]([CH:4](Cl)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=C.[C:12](=[O:14])=[O:13].Cl.[CH2:16](OCC)C>>[CH:4]([C:5]1[CH:6]=[CH:7][C:8]([CH2:16][C:12]([OH:14])=[O:13])=[CH:9][CH:10]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
30.5 g
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
The combined ether phases are then washed with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant oil is recrystallized from a mixture of 50 ml of toluene and 150 ml of n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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